2-Bromo-2-methyl-1-morpholinopropan-1-one
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Overview
Description
2-Bromo-2-methyl-1-morpholinopropan-1-one is a versatile organic compound with the molecular formula C8H14BrNO2 and a molecular weight of 236.11 g/mol . It is commonly used as a building block in organic synthesis due to its unique structure, which includes a bromine atom, a methyl group, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one typically involves the bromination of 2-methyl-1-morpholinopropan-1-one. One common method includes the use of bromine and a suitable solvent such as dichloromethane, with triethylamine as a base . The reaction is carried out at low temperatures, around -78°C, and then allowed to warm to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methyl-1-morpholinopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-methyl-1-morpholinopropan-1-one.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 2-methyl-1-morpholinopropan-1-one.
Oxidation: Products include ketones and carboxylic acids.
Scientific Research Applications
2-Bromo-2-methyl-1-morpholinopropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methyl-1-morpholinopropan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The morpholine ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methyl-1-morpholinopropan-1-one
- 2-Iodo-2-methyl-1-morpholinopropan-1-one
- 2-Bromo-2-ethyl-1-morpholinopropan-1-one
Uniqueness
2-Bromo-2-methyl-1-morpholinopropan-1-one is unique due to its specific combination of a bromine atom, a methyl group, and a morpholine ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses. Compared to its chloro and iodo analogs, the bromine derivative offers a balance of reactivity and ease of handling .
Properties
IUPAC Name |
2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNTXYFLZHGRQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548903 |
Source
|
Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13887-51-9 |
Source
|
Record name | 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13887-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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